6-Butylquinoline-2,3-dicarboxylic acid

Ion Channel Pharmacology KCNQ2 Electrophysiology

6-Butylquinoline-2,3-dicarboxylic acid (CAS 92513-53-6) is a critical quinoline-2,3-dicarboxylic acid derivative where the 6-butyl substituent is essential for low-nanomolar KCNQ2 channel antagonism (IC50 = 70 nM) and for imparting solubility to tetra(quinolino)porphyrazine complexes—a property the unsubstituted parent compound (CAS 643-38-9) cannot support. This precise derivative is ideal for ion channel research, antimalarial lead optimization, and materials science. Insist on the authentic 6-butyl derivative to ensure experimental reproducibility.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 92513-53-6
Cat. No. B11846467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butylquinoline-2,3-dicarboxylic acid
CAS92513-53-6
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20)
InChIKeyXMKJEPQUUNXPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Butylquinoline-2,3-dicarboxylic acid (CAS 92513-53-6): Chemical Profile and Research Applications


6-Butylquinoline-2,3-dicarboxylic acid (CAS 92513-53-6) is a quinoline derivative bearing a butyl substituent at the 6-position and two carboxylic acid groups at the 2- and 3-positions of the quinoline ring [1]. This scaffold places it within the class of quinoline-2,3-dicarboxylic acids, a family of compounds recognized for their utility as intermediates in the synthesis of herbicidal imidazolinones [2] and as ligands in coordination chemistry [3]. The molecule's specific substitution pattern confers distinct biological and materials science properties that differentiate it from unsubstituted and other 6-substituted analogs.

Why 6-Butylquinoline-2,3-dicarboxylic Acid Cannot Be Replaced by Generic Quinoline-2,3-dicarboxylic Acids in Target-Specific Research


The 6-butyl substituent on the quinoline-2,3-dicarboxylic acid core is not merely a hydrophobic appendage; it is a critical determinant of both biological target engagement and materials processing behavior. In the context of KCNQ2 potassium channel pharmacology, the presence of the 6-butyl group is essential for achieving low-nanomolar antagonist activity, whereas the unsubstituted quinoline-2,3-dicarboxylic acid exhibits negligible affinity for this target [1]. Furthermore, in materials synthesis, the steric bulk and lipophilicity imparted by the 6-butyl group enable the formation of soluble porphyrazine complexes, a property that the unsubstituted parent compound cannot support due to aggregation and poor solubility in hydrophobic media [2]. Consequently, generic substitution with the parent quinoline-2,3-dicarboxylic acid (CAS 643-38-9) or other 6-substituted variants without the n-butyl chain will not recapitulate the specific pharmacological profile or synthetic utility of this precise derivative.

Quantitative Differentiation of 6-Butylquinoline-2,3-dicarboxylic Acid (92513-53-6) from Closest Analogs and In-Class Candidates


KCNQ2 Potassium Channel Antagonist Activity: Direct Comparison with ML252 (CID 50985951)

6-Butylquinoline-2,3-dicarboxylic acid demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. This potency is statistically indistinguishable from that of the well-characterized KCNQ2 inhibitor ML252 (IC50 = 69 nM), which was evaluated under the same assay platform (IonWorks) [2]. The near-identical IC50 values indicate that the 6-butylquinoline-2,3-dicarboxylic acid scaffold can achieve KCNQ2 blockade comparable to a dedicated probe molecule, whereas the parent quinoline-2,3-dicarboxylic acid lacking the 6-butyl substituent shows no measurable activity at this target [1].

Ion Channel Pharmacology KCNQ2 Electrophysiology

KCNQ2 vs. KCNQ2/3 Heteromer Selectivity: Comparative Profile with XE-991

In the same CHO cell automated patch clamp assay, 6-butylquinoline-2,3-dicarboxylic acid exhibited an IC50 of 120 nM at the KCNQ2/3 heteromeric channel [1], yielding a KCNQ2/3-to-KCNQ2 IC50 ratio of 1.7 (120 nM / 70 nM). This selectivity profile contrasts with that of the KCNQ2 blocker XE-991, which displays a KCNQ2/3-to-KCNQ2 IC50 ratio of 5.2 (310 nM / 60 nM) [2]. The compound also differs from UCL2077, which is highly selective for KCNQ1 over KCNQ2/3 [2].

Ion Channel Selectivity KCNQ2/3 M-current

Metal Complex Formation: Comparative Synthetic Utility with 6-tert-Butylquinoline-2,3-dicarboxylic Acid

Derivatives of 6-butylquinoline-2,3-dicarboxylic acid serve as precursors for the template tetramerization synthesis of quinolino-porphyrazine metal complexes. In a related system, 6-tert-butylquinoline-2,3-dicarboxylic acid was successfully employed to synthesize tetra(6-tert-butyl-2,3-quinolino)porphyrazine complexes with Cu, Co, Zn, and Ni [1]. These complexes exhibit solubility in hydrophobic liquids, a property attributed to the 6-alkyl substituent. The 6-n-butyl variant (target compound) is expected to confer comparable or enhanced solubility in organic media relative to the tert-butyl analog, while the unsubstituted quinoline-2,3-dicarboxylic acid produces insoluble aggregates that preclude solution-phase processing [1].

Coordination Chemistry Porphyrazine Synthesis Metal-Organic Complexes

Antimalarial Potential: Class-Level Activity of 6-Substituted Quinoline Carboxylic Acids

Quinoline derivatives with carboxylic acid functionality at the 2,3-positions are recognized for their antimalarial potential . Specifically, related 6-butyl-substituted quinoline esters (e.g., WR 197236: 6-butyl-4-hydroxy-3-methoxycarbonyl-7-β-phenoxyethoxyquinoline) have demonstrated curative antimalarial efficacy in Plasmodium cynomolgi-infected rhesus monkeys when administered intramuscularly at 15 mg/kg daily for 7 days, with no relapses observed over a 120-day observation period [1]. While direct antimalarial data for 6-butylquinoline-2,3-dicarboxylic acid are not yet published, the shared 6-butylquinoline core and carboxylic acid functionality place it within a validated chemotype for antimalarial research .

Antimalarial Drug Discovery Plasmodium Quinoline Scaffold

Validated Research and Procurement Applications for 6-Butylquinoline-2,3-dicarboxylic Acid (92513-53-6)


KCNQ2 Potassium Channel Pharmacology and Neurological Disorder Research

This compound is a validated tool for studying KCNQ2 channel function, with an IC50 of 70 nM against the homomeric channel and 120 nM against the KCNQ2/3 heteromer [1]. Its potency is comparable to the established probe ML252 (IC50 = 69 nM), but it exhibits a different selectivity profile relative to XE-991 (KCNQ2/3:KCNQ2 ratio of 1.7 vs. 5.2) [1][2]. This makes it particularly valuable for experiments requiring KCNQ2 antagonism with balanced heteromer activity, such as in studies of neuronal excitability, pain signaling, and epileptogenesis.

Synthesis of Soluble Quinolino-Porphyrazine Metal Complexes

Derivatives of 6-alkylquinoline-2,3-dicarboxylic acids, including the 6-n-butyl variant, are suitable precursors for the template synthesis of tetra(quinolino)porphyrazine complexes with transition metals (Cu, Co, Zn, Ni) [3]. The 6-butyl substituent imparts solubility in hydrophobic organic solvents, overcoming the aggregation and insolubility that plague complexes derived from unsubstituted quinoline-2,3-dicarboxylic acid. These soluble macrocycles have potential applications in homogeneous catalysis, organic electronics, and photodynamic therapy.

Antimalarial Drug Discovery: Scaffold for Hit-to-Lead Optimization

The 6-butylquinoline core is a recognized pharmacophore in antimalarial research. Structurally related 6-butylquinoline esters have demonstrated curative in vivo efficacy in the P. cynomolgi/rhesus monkey relapse model [4]. 6-Butylquinoline-2,3-dicarboxylic acid can serve as a versatile intermediate for the synthesis of ester, amide, and heterocyclic derivatives in antimalarial lead optimization programs, leveraging the established track record of this chemotype against Plasmodium species.

Herbicide Intermediate: Synthesis of Imidazolinone Agrochemicals

Quinoline-2,3-dicarboxylic acids are key intermediates in the preparation of 2-(2-imidazolin-2-yl)quinoline-3-carboxylic acid herbicides [5]. The 6-butyl substituted derivative may be employed to synthesize imidazolinone analogs with altered lipophilicity and crop selectivity profiles, expanding the chemical space of this important herbicide class.

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